molecular formula C6H12F3NO B2919554 1-(2,2,2-Trifluoroethoxy)butan-2-amine CAS No. 1247445-36-8

1-(2,2,2-Trifluoroethoxy)butan-2-amine

Cat. No.: B2919554
CAS No.: 1247445-36-8
M. Wt: 171.163
InChI Key: WNGKXRMUFJDQEE-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethoxy)butan-2-amine is an aliphatic amine derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent on the first carbon of a butan-2-amine backbone. The compound’s molecular formula is C₆H₁₂F₃NO, with a molecular weight of 195.16 g/mol (calculated).

Properties

IUPAC Name

1-(2,2,2-trifluoroethoxy)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-2-5(10)3-11-4-6(7,8)9/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGKXRMUFJDQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethoxy)butan-2-amine typically involves the reaction of 2-butanamine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethoxy)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-(2,2,2-Trifluoroethoxy)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethoxy)butan-2-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Aliphatic vs. Aromatic Trifluoroethoxy Amines

  • This compound and its branched analog (3-methyl variant) exhibit higher flexibility and lower steric hindrance compared to aromatic analogs like 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine. This flexibility may enhance solubility in nonpolar solvents but reduce metabolic stability .
  • Aromatic analogs (e.g., C₁₀H₁₂F₃NO) benefit from π-π stacking interactions due to the benzene ring, which could improve binding affinity in receptor-targeted drug design. However, their larger molecular weight (~219 g/mol) may limit bioavailability .

Electronic Effects

  • The trifluoroethoxy group (–OCH₂CF₃) in all compounds provides strong electron-withdrawing effects, stabilizing adjacent amines against oxidation. This feature is critical for prolonging the half-life of bioactive molecules .

Commercial and Research Status

  • The target compound and its analogs show minimal commercial traction, with many listed as discontinued or available only through specialized suppliers (e.g., Enamine, CymitQuimica) .

Biological Activity

1-(2,2,2-Trifluoroethoxy)butan-2-amine is an organic compound featuring a trifluoroethoxy group attached to a butan-2-amine backbone. Its molecular formula is C6H12F3NOC_6H_{12}F_3NO, indicating the presence of three fluorine atoms, which contribute to its unique chemical properties and potential biological activities. This compound is gaining attention in medicinal chemistry due to its fluorinated moiety, which can enhance biological activity and stability.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Butan-2-amine Backbone : An amine functional group located on the second carbon.
  • Trifluoroethoxy Group : A trifluoromethyl group that enhances lipophilicity and may influence receptor interactions.

Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties. The trifluoromethyl group can influence the binding affinity of drugs to biological targets, potentially leading to increased efficacy or altered metabolic stability. Studies on similar compounds have shown that fluorinated derivatives can enhance anti-inflammatory and analgesic activities.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated various fluorinated compounds for their antimicrobial properties. While specific data on this compound is limited, related compounds with similar structures have demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans .
  • Toxicity Profiles : Toxicological assessments are crucial for understanding the safety of new compounds. Preliminary studies suggest that derivatives with trifluoromethyl groups can exhibit low toxicity in vitro, indicating potential for therapeutic use without significant adverse effects .
  • In Silico Studies : Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may effectively bind to receptors involved in inflammation and pain pathways, supporting its potential use in pain management therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Trifluoroethoxy group on butan-2-aminePotential anti-inflammatory activity
Sec-butylamine Basic amine structure without fluorinationModerate antimicrobial activity
4-(2,2,2-Trifluoroethoxy)butan-1-amine Trifluoroethoxy at different positionUsed in proteomics research
n-Methylbutan-2-amine Methyl substitution on butane chainLacks trifluoromethyl functionality

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